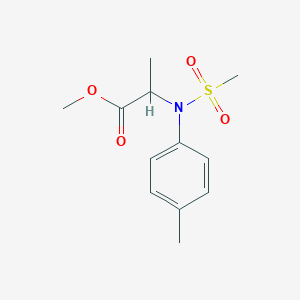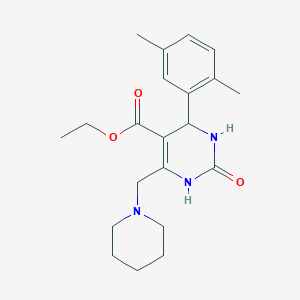
methyl N-(4-methylphenyl)-N-(methylsulfonyl)alaninate
Overview
Description
Methyl N-(4-methylphenyl)-N-(methylsulfonyl)alaninate, also known as MMSA, is a chemical compound used in scientific research for its unique properties. It is a white crystalline solid that is soluble in organic solvents and has a molecular weight of 277.36 g/mol. MMSA has been studied for its potential applications in various fields, including medicine, agriculture, and industry.
Mechanism of Action
The mechanism of action of methyl N-(4-methylphenyl)-N-(methylsulfonyl)alaninate varies depending on its application. In medicine, this compound induces apoptosis in cancer cells by activating the caspase cascade. Additionally, this compound inhibits the production of pro-inflammatory cytokines by inhibiting the activation of NF-κB, a transcription factor involved in the regulation of various inflammatory genes.
In agriculture, this compound inhibits the growth of weeds and fungi by disrupting various metabolic processes. Studies have shown that this compound inhibits the activity of various enzymes involved in the biosynthesis of essential metabolites, such as amino acids and nucleotides.
Biochemical and Physiological Effects:
This compound has various biochemical and physiological effects depending on its application. In medicine, this compound induces apoptosis in cancer cells and inhibits the production of pro-inflammatory cytokines. Additionally, this compound has been shown to have antioxidant properties, which may be beneficial in the treatment of various oxidative stress-related diseases.
In agriculture, this compound inhibits the growth of weeds and fungi, which can improve crop yield and quality. Additionally, this compound has been shown to have low toxicity to non-target organisms, which is important for environmental safety.
Advantages and Limitations for Lab Experiments
Methyl N-(4-methylphenyl)-N-(methylsulfonyl)alaninate has various advantages and limitations for lab experiments depending on its application. In medicine, this compound has the advantage of inducing apoptosis in cancer cells and inhibiting the production of pro-inflammatory cytokines. However, this compound has the limitation of being toxic to normal cells at high concentrations.
In agriculture, this compound has the advantage of inhibiting the growth of weeds and fungi, which can improve crop yield and quality. However, this compound has the limitation of being persistent in the environment, which may pose a risk to non-target organisms.
Future Directions
There are various future directions for the study of methyl N-(4-methylphenyl)-N-(methylsulfonyl)alaninate. In medicine, future studies could focus on the development of this compound derivatives with improved efficacy and reduced toxicity to normal cells. Additionally, future studies could investigate the potential of this compound as a treatment for other diseases, such as neurodegenerative diseases and cardiovascular diseases.
In agriculture, future studies could focus on the development of this compound formulations with improved efficacy and reduced environmental impact. Additionally, future studies could investigate the potential of this compound as a treatment for other plant diseases, such as bacterial and viral infections.
Conclusion:
This compound, or this compound, is a chemical compound with various potential applications in medicine, agriculture, and industry. This compound has been studied for its potential as an antitumor agent, anti-inflammatory agent, herbicide, fungicide, and catalyst. The mechanism of action of this compound varies depending on its application, and it has various biochemical and physiological effects. This compound has advantages and limitations for lab experiments, and there are various future directions for its study.
Scientific Research Applications
Methyl N-(4-methylphenyl)-N-(methylsulfonyl)alaninate has been studied for its potential applications in various scientific fields. In medicine, this compound has been investigated for its potential as an antitumor agent. Studies have shown that this compound inhibits the growth of cancer cells by inducing apoptosis, or programmed cell death. Additionally, this compound has been studied for its potential as an anti-inflammatory agent. Studies have shown that this compound inhibits the production of pro-inflammatory cytokines, which are involved in the development of various inflammatory diseases.
In agriculture, this compound has been studied for its potential as a herbicide. Studies have shown that this compound inhibits the growth of various weeds, including broadleaf weeds and grasses. Additionally, this compound has been studied for its potential as a fungicide. Studies have shown that this compound inhibits the growth of various fungi, including Aspergillus niger and Fusarium oxysporum.
In industry, this compound has been studied for its potential as a catalyst. Studies have shown that this compound can be used as a catalyst in various chemical reactions, including the synthesis of esters and amides.
Properties
IUPAC Name |
methyl 2-(4-methyl-N-methylsulfonylanilino)propanoate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17NO4S/c1-9-5-7-11(8-6-9)13(18(4,15)16)10(2)12(14)17-3/h5-8,10H,1-4H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UBCPWHJRPJHJDX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)N(C(C)C(=O)OC)S(=O)(=O)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17NO4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
271.33 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-[(isobutoxycarbonyl)amino]butyl (2,3-dimethylphenyl)carbamate](/img/structure/B4185585.png)
![3-chloro-N-cyclohexyl-4-methoxy-N-[2-oxo-2-(4-phenyl-1-piperazinyl)ethyl]benzenesulfonamide](/img/structure/B4185602.png)
![2-{[(1,3-dimethyl-2,6-dioxo-1,2,3,6-tetrahydro-7H-purin-7-yl)acetyl]amino}-N-(4-methoxyphenyl)benzamide](/img/structure/B4185603.png)
![4-[(3-acetyl-7-ethyl-1H-indol-1-yl)methyl]benzonitrile](/img/structure/B4185605.png)
![2-[4-(1,3-benzothiazol-2-yl)-2-bromo-6-methoxyphenoxy]-1-phenylethanone](/img/structure/B4185619.png)
![N-[2-(4-benzyl-1-piperazinyl)-2-oxoethyl]-2-methoxy-5-methyl-N-phenylbenzenesulfonamide](/img/structure/B4185624.png)

![2-(4-methoxybenzyl)-5-[(4-nitrobenzyl)thio]-1,3,4-oxadiazole](/img/structure/B4185642.png)
![N-[2-(cyclohexylthio)ethyl]-2-(methylthio)benzamide](/img/structure/B4185644.png)
![N~2~-(4-chlorophenyl)-N~1~-{3-[methyl(methylsulfonyl)amino]phenyl}-N~2~-(methylsulfonyl)alaninamide](/img/structure/B4185657.png)
![N'-(2-fluorobenzoyl)-3,3-dimethyl-2-methylenebicyclo[2.2.1]heptane-1-carbohydrazide](/img/structure/B4185662.png)
![1-(4-chlorophenyl)-N-[3-(dimethylamino)propyl]methanesulfonamide](/img/structure/B4185670.png)
![ethyl 1-[(3-benzoyl-1H-indol-1-yl)acetyl]-4-piperidinecarboxylate](/img/structure/B4185675.png)

